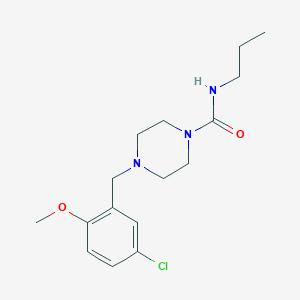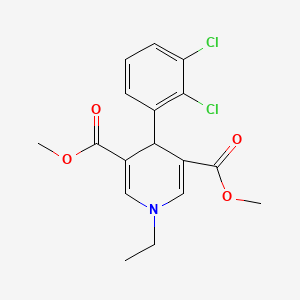
dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate
描述
Dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DDC, is a chemical compound that has been widely used in scientific research. DDC is a member of the dihydropyridine family and is a calcium channel blocker. It has been used as a tool to study the role of calcium channels in various physiological processes.
作用机制
Dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate blocks L-type voltage-gated calcium channels, which are responsible for calcium influx into cells. Calcium influx through these channels is important for various physiological processes such as muscle contraction, neurotransmitter release, and insulin secretion. By blocking these channels, this compound can affect these processes.
Biochemical and Physiological Effects:
This compound has been shown to decrease neurotransmitter release, muscle contraction, and vascular smooth muscle tone. It has also been shown to decrease insulin secretion. This compound has been used to study the effect of calcium channels on hypertension and has been shown to decrease blood pressure in animal models.
实验室实验的优点和局限性
Dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a useful tool for investigating the role of calcium channels in various physiological processes. It is a selective blocker of L-type voltage-gated calcium channels and has been shown to have minimal effects on other ion channels. However, this compound has a short half-life and can be rapidly metabolized in vivo. This can limit its use in certain experiments.
未来方向
Future research should focus on the development of more potent and selective calcium channel blockers. These compounds could be used to investigate the role of calcium channels in various physiological processes and could have potential therapeutic applications. Additionally, further research is needed to investigate the long-term effects of dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate and other calcium channel blockers on cardiovascular and metabolic health.
科学研究应用
Dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been used in various scientific research studies to investigate the role of calcium channels in different physiological processes. It has been used to study the effect of calcium channels on neurotransmitter release, muscle contraction, and vascular smooth muscle tone. This compound has also been used to study the role of calcium channels in the development of hypertension and to investigate the effect of calcium channels on insulin secretion.
属性
IUPAC Name |
dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-4-20-8-11(16(21)23-2)14(12(9-20)17(22)24-3)10-6-5-7-13(18)15(10)19/h5-9,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRICVCJONWEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



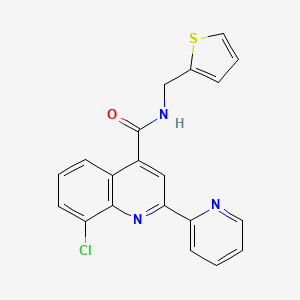

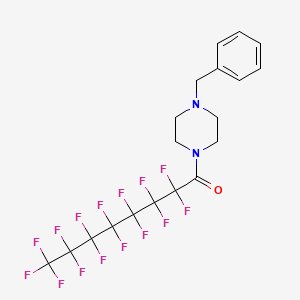
![5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4708375.png)
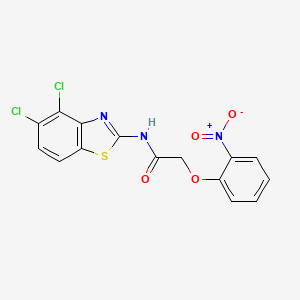

![methyl 2-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4708406.png)
![1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B4708409.png)
![N,4-bis(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4708413.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(2-ethylphenyl)acetamide](/img/structure/B4708419.png)
![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4708422.png)
![2-{[(4-bromophenoxy)acetyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4708428.png)
